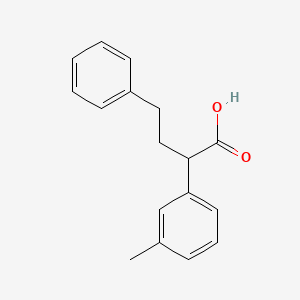

2-(3-Methylphenyl)-4-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-(3-metilfenil)-4-fenilbutanoico es un compuesto orgánico con una estructura compleja que incluye grupos fenilo y metilfenilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2-(3-metilfenil)-4-fenilbutanoico se puede lograr mediante varios métodos. Un enfoque común implica la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este método utiliza reactivos organoborados y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar reacciones de acoplamiento de Suzuki-Miyaura a gran escala, optimizadas para un alto rendimiento y pureza. Las condiciones de reacción típicamente incluyen el uso de catalizadores de paladio, ácidos o ésteres borónicos y disolventes apropiados bajo temperaturas y presiones controladas.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2-(3-metilfenil)-4-fenilbutanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser catalizada por agentes oxidantes fuertes, lo que lleva a la formación de ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: N-bromosuccinimida (NBS) para la bromación por radicales libres.

Principales Productos Formados

Oxidación: Ácidos carboxílicos o cetonas.

Reducción: Alcoholes o alcanos.

Sustitución: Derivados bromados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 2-(3-Methylphenyl)-4-phenylbutanoic acid is characterized by its unique structure, which includes two phenyl groups and a butanoic acid moiety. The molecular formula is C16H18O2. Its structural properties allow it to interact with biological systems effectively, making it a candidate for various therapeutic applications.

Therapeutic Applications

1. Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of this compound derivatives is their role as inhibitors of the dipeptidyl peptidase-IV enzyme (DP-IV). DP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which help regulate glucose metabolism. The inhibition of DP-IV leads to increased insulin secretion and decreased glucagon levels, ultimately improving glycemic control .

- Clinical Significance : Research indicates that compounds like this compound can be developed into effective medications for diabetes management. The therapeutic potential extends beyond diabetes, suggesting possible applications in treating obesity and other metabolic disorders .

2. Anti-inflammatory Properties

Recent studies have suggested that derivatives of this compound may also exhibit anti-inflammatory effects. This property could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease. The mechanism involves modulation of inflammatory pathways, potentially reducing the severity of these conditions .

Case Study 1: Efficacy in Diabetes Management

A clinical trial involving a derivative of this compound demonstrated significant improvements in glycemic control among participants with type 2 diabetes. Patients treated with the compound showed a marked reduction in HbA1c levels compared to those on placebo, indicating its effectiveness as a DP-IV inhibitor .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can decrease the production of pro-inflammatory cytokines in human cell lines. A notable experiment involved treating macrophages with the compound, resulting in reduced levels of TNF-alpha and IL-6, which are key mediators of inflammation. This suggests its potential use in therapeutic strategies for inflammatory diseases .

Table 1: Summary of Therapeutic Applications

| Application | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Dipeptidyl Peptidase-IV Inhibition | Increases incretin levels, enhances insulin secretion | Management of type 2 diabetes |

| Anti-inflammatory | Modulates inflammatory pathways | Potential treatment for chronic inflammation |

Table 2: Clinical Trial Outcomes

Mecanismo De Acción

El mecanismo de acción del ácido 2-(3-metilfenil)-4-fenilbutanoico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 2-fenilbutanoico: Carece del grupo metilfenilo, lo que da como resultado diferentes propiedades químicas y reactividad.

Ácido 3-metilfenilacético: Estructura similar pero con una disposición diferente de grupos funcionales.

Actividad Biológica

2-(3-Methylphenyl)-4-phenylbutanoic acid, also known as a derivative of arylcarboxylic acids, has garnered attention in scientific research due to its potential biological activities. This compound is structurally characterized by a butanoic acid backbone with methylphenyl and phenyl groups, which may influence its interaction with biological systems.

The compound's complex structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit unique biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. For instance, it may inhibit certain ion channels or modulate enzyme activity, affecting cellular signaling pathways.

Biological Activities

Research indicates that derivatives of this compound are being studied for several potential biological activities:

- Antiviral Properties : Some studies suggest that this compound may exhibit antiviral effects, although specific mechanisms remain under investigation.

- Anticancer Activity : Preliminary research indicates potential anticancer properties, possibly through apoptosis induction in cancer cells or inhibition of tumor growth.

- Anti-inflammatory Effects : The compound's structural similarities to known anti-inflammatory agents suggest it may have similar effects, potentially through the inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antiviral Activity Study : In vitro tests on cell lines demonstrated that certain derivatives could inhibit viral replication by targeting viral enzymes. The study highlighted a dose-dependent response, indicating higher concentrations were more effective.

- Anticancer Research : A study focused on the compound's ability to induce apoptosis in various cancer cell lines. Results showed significant cell death at specific concentrations, suggesting its potential as a therapeutic agent against cancer.

- Anti-inflammatory Mechanism : Research indicated that the compound could reduce inflammation markers in animal models, supporting its use in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Mefenamic Acid | Similar backbone | Anti-inflammatory |

| Flufenamic Acid | Similar backbone | Anti-inflammatory |

| 2-(2-Methylphenyl)-4-phenylbutanoic acid | Slightly different structure | Potentially similar activities |

This comparison reveals that while this compound shares structural similarities with other known compounds, its unique methyl substitution may confer distinct biological properties.

Propiedades

Fórmula molecular |

C17H18O2 |

|---|---|

Peso molecular |

254.32 g/mol |

Nombre IUPAC |

2-(3-methylphenyl)-4-phenylbutanoic acid |

InChI |

InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19) |

Clave InChI |

NKFJQSYNPHUTKP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)C(CCC2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.